molecular formula C9H4ClF2N B1455766 2-Chloro-5,8-difluoroquinoline CAS No. 773148-82-6

2-Chloro-5,8-difluoroquinoline

Cat. No.: B1455766
CAS No.: 773148-82-6
M. Wt: 199.58 g/mol
InChI Key: HKRAINCXBRRYLJ-UHFFFAOYSA-N
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Description

This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

2-Chloro-5,8-difluoroquinoline plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their activity and function. The compound’s fluorine atoms enhance its biological activity, making it a potent inhibitor of specific enzymes involved in metabolic pathways . The interactions between this compound and biomolecules are primarily based on its ability to form strong hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes and inducing apoptosis . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite concentrations and disrupted cellular metabolism . These interactions can have downstream effects on various physiological processes, including energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds . These properties affect its localization and accumulation in specific cellular compartments, impacting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . This localization is crucial for its activity, as it allows this compound to interact with target biomolecules in the appropriate cellular context .

Preparation Methods

The synthesis of 2-Chloro-5,8-difluoroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route is the nucleophilic displacement of fluorine atoms, which can be achieved through cross-coupling reactions using organometallic compounds . Industrial production methods often involve the use of advanced techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

2-Chloro-5,8-difluoroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the displacement of halogen atoms, such as chlorine or fluorine, with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

    Cross-Coupling Reactions: Using reagents like boron compounds in Suzuki-Miyaura coupling, this compound can form new carbon-carbon bonds.

Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-5,8-difluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique properties make it useful in the study of biological systems and processes.

    Industry: The compound is used in the production of liquid crystals and dyes, as well as in agricultural applications.

Comparison with Similar Compounds

2-Chloro-5,8-difluoroquinoline can be compared to other fluorinated quinolines, such as:

    5,8-Difluoroquinoline: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties, highlighting the diverse biological activities of fluorinated quinolines.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-8-4-1-5-6(11)2-3-7(12)9(5)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRAINCXBRRYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773148-82-6
Record name 2-chloro-5,8-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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